![molecular formula C10H10BrFN2 B567557 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole CAS No. 1261940-19-5](/img/structure/B567557.png)
5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole is a chemical compound with a molecular formula of C10H9BrFN2 and a molecular weight of 254.1 g/mol . It is a heterocyclic compound that contains a benzimidazole ring structure with a bromine and a fluorine atom located at specific positions .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole consists of a benzimidazole ring structure with a bromine and a fluorine atom located at specific positions .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole are not detailed in the retrieved sources, 1H-benzo[d]imidazole derivatives have been studied for their potential as PqsR inhibitors in Pseudomonas aeruginosa infections .Scientific Research Applications
Synthesis and Antimicrobial Activity
The derivative of 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole has been synthesized and evaluated for its antimicrobial activity. This compound, as part of a broader class of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, demonstrated antibacterial and antifungal activities against various clinical isolates of Gram-positive and Gram-negative bacteria. Some hybrids exhibited activities comparable to standard Streptomycin and Benzyl penicillin for bacteria, and Fluconazole for fungi, indicating their potential as antimicrobial agents (V. Reddy & K. R. Reddy, 2010).
Fluorescence Properties and Synthesis of Derivatives
A method for synthesizing imidazo[1,2-a]quinazoline and benzo[4,5]imidazo[1,2-a]quinazoline derivatives, applicable to 2-fluoro-, 2-chloro-, 2-bromo-, and 2-nitro-substituted aryl aldehyde and ketone substrates, has been developed. This includes derivatives related to 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole. The fluorescence properties of these target compounds have been investigated, suggesting potential applications in materials science and bioimaging (Shuai Fang et al., 2014).
X-ray Diffraction Structures for Amyloid-Avid Probes Design
The structural elucidation of regioisomers of N-Methylated Benzimidazole compounds, including 5-bromo-1-methyl-2-[N-methyl-N-(2'-O-tert-butylcarbonatethyl)-4'-aminophenyl]-1H-benzo[d]imidazole, via X-ray diffraction, contributes to the design of amyloid-avid probes. These structures provide insight into molecular configurations that could influence the interaction with amyloid plaques, relevant for Alzheimer's disease research and diagnosis (G. Ribeiro Morais et al., 2012).
Anticancer Potential
A novel ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate synthesized through an efficient one-pot method demonstrated significant anticancer activity against human melanoma A375 and mouse melanoma B16F10 cancer cell lines. This suggests potential therapeutic applications of 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole derivatives in cancer treatment (Vasantha Kumar et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, to which this compound belongs, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the synthesis and stability of imidazole derivatives can be influenced by various factors, including reaction conditions .
Future Directions
1H-benzo[d]imidazole derivatives have been identified as potential anticancer agents and as potential PqsR inhibitors in Pseudomonas aeruginosa infections . These findings suggest that 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole and similar compounds may have potential therapeutic uses that deserve further evaluation.
properties
IUPAC Name |
5-bromo-6-fluoro-1-propylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2/c1-2-3-14-6-13-9-4-7(11)8(12)5-10(9)14/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVSGNDLZQSANU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=CC(=C(C=C21)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682058 |
Source
|
Record name | 5-Bromo-6-fluoro-1-propyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261940-19-5 |
Source
|
Record name | 5-Bromo-6-fluoro-1-propyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.